molecular formula C6H14N4O B14629840 2-Methylmorpholine-4-carbohydrazonamide CAS No. 56204-54-7

2-Methylmorpholine-4-carbohydrazonamide

Cat. No.: B14629840
CAS No.: 56204-54-7
M. Wt: 158.20 g/mol
InChI Key: CFHNANGEYWFXIG-UHFFFAOYSA-N
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Description

2-Methylmorpholine-4-carbohydrazonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with a methyl group and a carbohydrazonamide functional group. Its chemical formula is C6H13N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-4-carbohydrazonamide typically involves the reaction of 2-methylmorpholine with hydrazine derivatives. One common method includes the reaction of 2-methylmorpholine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-4-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Methylmorpholine-4-carbohydrazonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antifungal and antibacterial treatments.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylmorpholine-4-carbohydrazonamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption can lead to cell membrane instability and ultimately cell death. The compound may also generate reactive oxygen species (ROS), contributing to its antifungal activity .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoimidazole-4-carbohydrazonamide: Known for its antifungal properties.

    N-Methylmorpholine: Used as a base catalyst in various chemical reactions.

    4-Methylmorpholine: Similar structure but lacks the carbohydrazonamide group.

Uniqueness

2-Methylmorpholine-4-carbohydrazonamide is unique due to its specific combination of a morpholine ring with a carbohydrazonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

56204-54-7

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

N'-amino-2-methylmorpholine-4-carboximidamide

InChI

InChI=1S/C6H14N4O/c1-5-4-10(2-3-11-5)6(7)9-8/h5H,2-4,8H2,1H3,(H2,7,9)

InChI Key

CFHNANGEYWFXIG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C(=NN)N

Origin of Product

United States

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